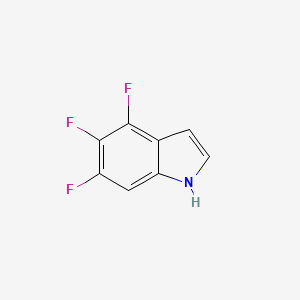

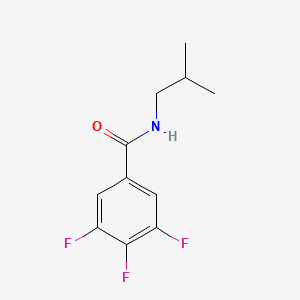

4,5,6-trifluoro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

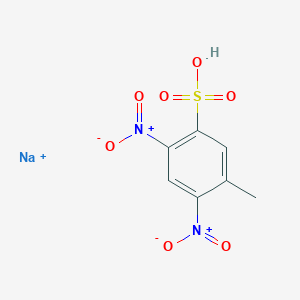

4,5,6-トリフルオロ-1H-インドールは、インドールのフッ素化誘導体であり、インドールは自然界に広く存在する複素環式化合物であり、有意な生物活性を示します。

2. 製法

合成経路と反応条件

4,5,6-トリフルオロ-1H-インドールを合成するための効率的な方法の1つは、トリフルオロメチルヒポフルオライト(CF₃OF)やセシウムフルオロキシスルフェート(CsOSO₃F)などの試薬を使用して、インドールをトリフルオロメチル化する手法です。 これらの試薬は、穏やかな反応条件下でインドール構造にトリフルオロメチル基を導入します 。 別の方法としては、金属フリー条件下でCF₃SO₂Naを用いる方法があり、これは特定の位置にトリフルオロメチル基を選択的にインドールに導入します .

工業生産方法

4,5,6-トリフルオロ-1H-インドールの工業生産は、通常、前述の試薬と最適化された反応条件を用いて、高収率で高純度の生成物を確保するために、大規模合成が行われます。 このプロセスには、目的の生成物を得るために、結晶化やクロマトグラフィーによる精製などのステップが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4,5,6-trifluoro-1H-indole involves the trifluoromethylation of indoles using reagents like trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). These reagents introduce trifluoromethyl groups into the indole structure under mild reaction conditions . Another method involves the use of CF₃SO₂Na under metal-free conditions, which selectively introduces trifluoromethyl groups to the indole at specific positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

化学反応の分析

反応の種類

4,5,6-トリフルオロ-1H-インドールは、以下を含むさまざまな化学反応を起こします。

求電子置換反応:

酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を生成できます。

求核置換反応: 特定の反応では、フッ素原子が求核剤によって置換される可能性があります.

一般的な試薬と条件

求電子置換反応: トリフルオロメチルヒポフルオライト(CF₃OF)やセシウムフルオロキシスルフェート(CsOSO₃F)などの試薬が一般的に使用されます.

酸化: 過マンガン酸カリウム(KMnO₄)や過酸化水素(H₂O₂)などの酸化剤を使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまなフッ素化インドール誘導体が含まれ、これらは非フッ素化インドールと比較して、生物活性和安定性が向上している可能性があります .

科学的研究の応用

4,5,6-トリフルオロ-1H-インドールは、科学研究において、以下を含む多くの応用を持っています。

化学: より複雑なフッ素化化合物の合成のためのビルディングブロックとして使用されます。

生物学: 結合親和性が向上しているため、酵素や受容体の阻害剤としての可能性が研究されています。

作用機序

4,5,6-トリフルオロ-1H-インドールの作用機序は、酵素や受容体などの分子標的との相互作用に関与します。フッ素原子は化合物の結合親和性と特異性を高め、これらの標的の活性を効果的に阻害または調節することができます。 関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、細胞プロセスの破壊が含まれる可能性があります .

類似化合物との比較

類似化合物

4,5,6,7-テトラフルオロインドール: 同様の性質を持つ別のフッ素化インドール誘導体ですが、フッ素原子が1つ追加されています。

3-フルオロインドール: 3位に単一のフッ素原子を持つ、より単純なフッ素化インドールです。

2-トリフルオロメチルインドール: 2位にトリフルオロメチル基を持つインドール誘導体.

独自性

4,5,6-トリフルオロ-1H-インドールは、フッ素原子の特定の位置のためにユニークであり、これはその化学反応性と生物活性を大幅に影響を与える可能性があります。 4、5、および6位に3つのフッ素原子が存在すると、安定性と親油性が向上し、さまざまな用途に役立つ化合物になります .

特性

CAS番号 |

884494-65-9 |

|---|---|

分子式 |

C8H4F3N |

分子量 |

171.12 g/mol |

IUPAC名 |

4,5,6-trifluoro-1H-indole |

InChI |

InChI=1S/C8H4F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,12H |

InChIキー |

IFMWWSIBNPNIKC-UHFFFAOYSA-N |

正規SMILES |

C1=CNC2=CC(=C(C(=C21)F)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)

![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)